molecular formula C21H18ClFN2O2 B11326437 N-(2-chloro-6-fluorobenzyl)-2-ethoxy-N-(pyridin-2-yl)benzamide

N-(2-chloro-6-fluorobenzyl)-2-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11326437
M. Wt: 384.8 g/mol
InChI Key: FWJRNLPNYCIHHW-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorofluorophenyl group, an ethoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can be compared with other similar compounds, such as:

    N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.

    N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: Another related compound with slight modifications in its functional groups, which can affect its reactivity and applications.

The uniqueness of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H18ClFN2O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H18ClFN2O2/c1-2-27-19-11-4-3-8-15(19)21(26)25(20-12-5-6-13-24-20)14-16-17(22)9-7-10-18(16)23/h3-13H,2,14H2,1H3

InChI Key

FWJRNLPNYCIHHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3

Origin of Product

United States

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